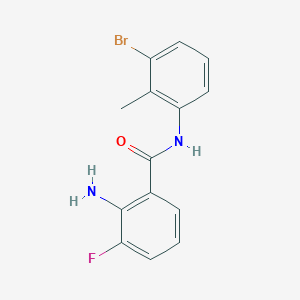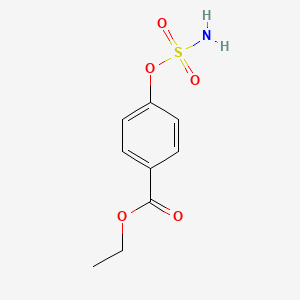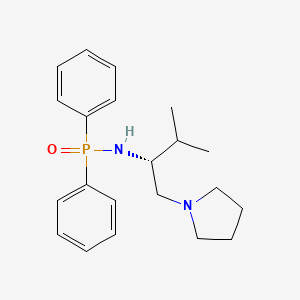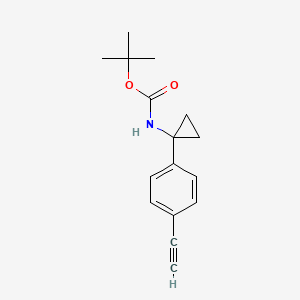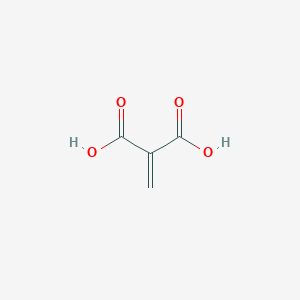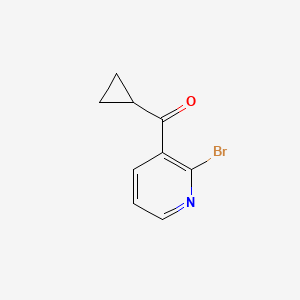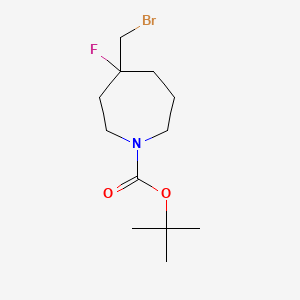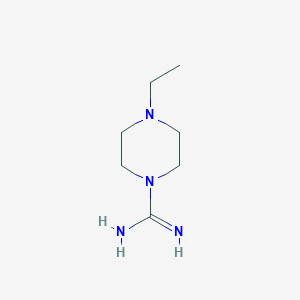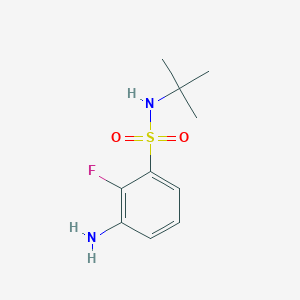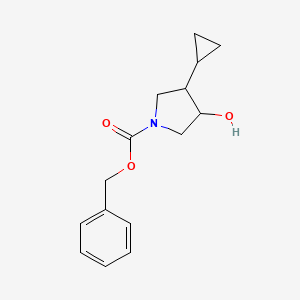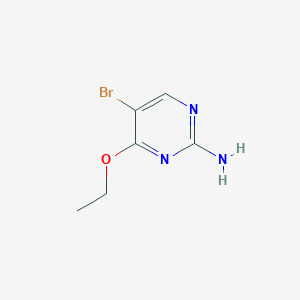
5-Bromo-4-ethoxy-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-ethoxy-2-pyrimidinamine is a chemical compound with the molecular formula C6H8BrN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 4th position, and an amino group at the 2nd position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethoxy-2-pyrimidinamine typically involves the bromination of 4-ethoxy-2-pyrimidinamine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-ethoxy-2-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in solvents like ethanol or DMF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines.
Oxidation Reactions: Formation of pyrimidine oxides.
Reduction Reactions: Formation of de-brominated pyrimidines.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-4-ethoxy-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-ethoxy-2-pyrimidinamine involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit enzymatic activities by binding to the active sites or allosteric sites of enzymes, thereby modulating their functions. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloropyrimidine
- 4-Ethoxy-2-aminopyrimidine
- 5-Bromo-4-methoxy-2-pyrimidinamine
Comparison
Compared to similar compounds, 5-Bromo-4-ethoxy-2-pyrimidinamine is unique due to the presence of both a bromine atom and an ethoxy group on the pyrimidine ring. This unique combination enhances its reactivity and binding affinity towards specific molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C6H8BrN3O |
|---|---|
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
5-bromo-4-ethoxypyrimidin-2-amine |
InChI |
InChI=1S/C6H8BrN3O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10) |
Clé InChI |
DCPLYIIVDUEWLW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC=C1Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


